molecular formula C15H9N3O B13727212 6-(1H-Indole-3-carbonyl)picolinonitrile

6-(1H-Indole-3-carbonyl)picolinonitrile

Cat. No.: B13727212
M. Wt: 247.25 g/mol
InChI Key: ADMPCCRPLHYARS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PY108 involves the reaction of anthraquinone derivatives with pyrimidine compounds. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of PY108 typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final pigment product .

Chemical Reactions Analysis

Types of Reactions

PY108 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of PY108 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of PY108 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different anthraquinone derivatives, while substitution reactions can yield various substituted pyrimidine compounds .

Comparison with Similar Compounds

Similar Compounds

PY108 is part of the anthraquinone family of compounds, which includes other pigments such as:

    PB52: A blue pigment derived from anthraquinone.

    PB60: Another blue pigment with similar chemical properties.

    PO40: An orange pigment with anthraquinone structure.

    PR83: A red pigment derived from anthraquinone.

Uniqueness of PY108

What sets PY108 apart from other similar compounds is its unique yellow color and its specific chemical structure, which includes both anthraquinone and pyrimidine moieties. This combination gives PY108 its distinct properties and makes it a valuable pigment in artistic applications .

Properties

Molecular Formula

C15H9N3O

Molecular Weight

247.25 g/mol

IUPAC Name

6-(1H-indole-3-carbonyl)pyridine-2-carbonitrile

InChI

InChI=1S/C15H9N3O/c16-8-10-4-3-7-14(18-10)15(19)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H

InChI Key

ADMPCCRPLHYARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC(=N3)C#N

Origin of Product

United States

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